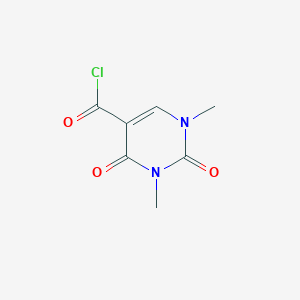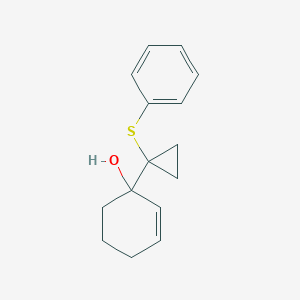
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C15H18OS and a molecular weight of 246.37 g/mol . This compound features a cyclopropyl group attached to a phenylthio moiety and a cyclohex-2-enol structure. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves several steps. One common synthetic route includes the reaction of cyclopropyl phenyl sulfide with cyclohex-2-enone under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl and cyclohex-2-enol moieties contribute to the compound’s overall stability and reactivity in different environments .
Comparison with Similar Compounds
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol can be compared with similar compounds such as:
Cyclopropyl phenyl sulfide: Lacks the cyclohex-2-enol structure.
Cyclohex-2-enone: Does not contain the phenylthio or cyclopropyl groups.
Phenylthio cyclohexanol: Contains a phenylthio group but lacks the cyclopropyl and enol functionalities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical properties and reactivity .
Properties
Molecular Formula |
C15H18OS |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H18OS/c16-14(9-5-2-6-10-14)15(11-12-15)17-13-7-3-1-4-8-13/h1,3-5,7-9,16H,2,6,10-12H2 |
InChI Key |
UMAMSFOOJFQCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)
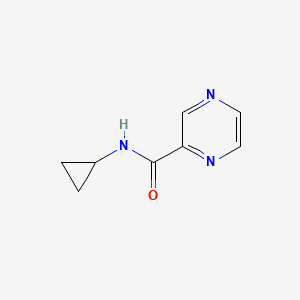

![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
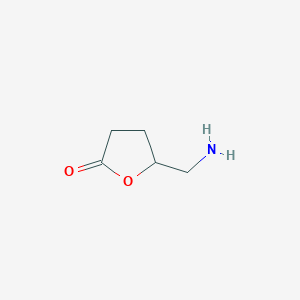
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
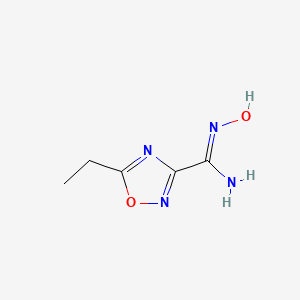
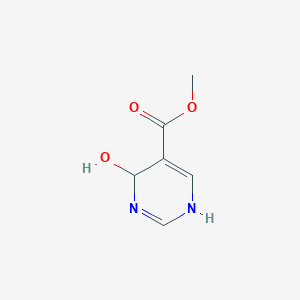
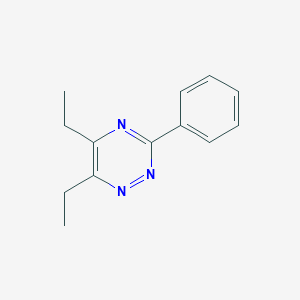
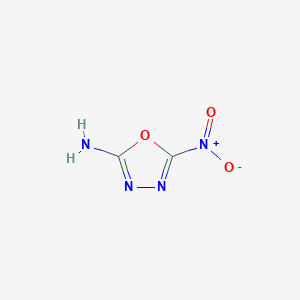
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
